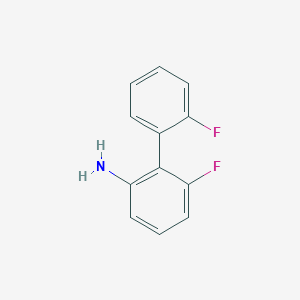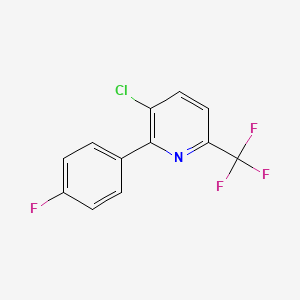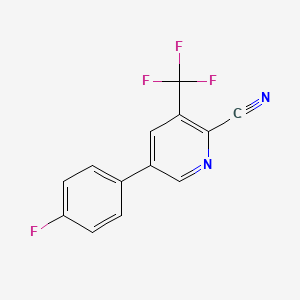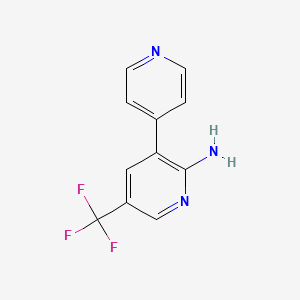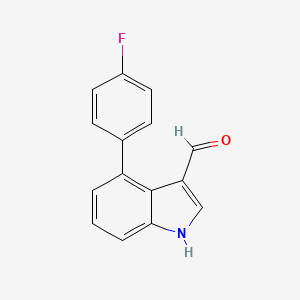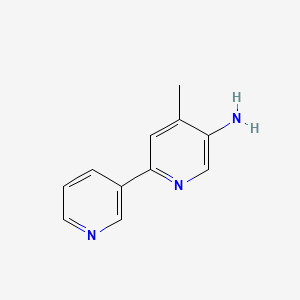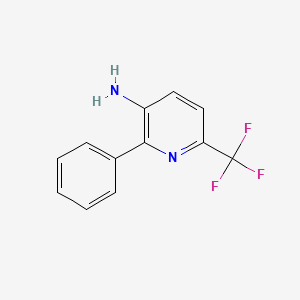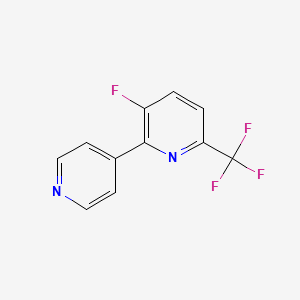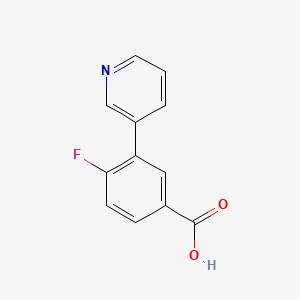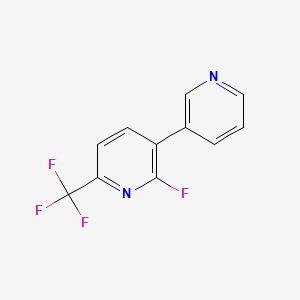
1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
“1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a trifluorophenyl group, which is a phenyl group substituted with three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring attached to a phenyl ring with three fluorine substitutions. The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, boronic esters, which are structurally similar, can undergo protodeboronation .Applications De Recherche Scientifique
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, closely related to 1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives exhibit increased inhibition efficiency with concentration, acting as mixed-type inhibitors and adhering to steel surfaces through a chemisorption process (Zarrouk et al., 2015).
Inhibition of PGE2 Production
1H-pyrrole-2,5-dione derivatives have demonstrated inhibitory activities on LPS-induced PGE(2) production in RAW 264.7 macrophage cells. The synthesis of these compounds involves 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione rings, highlighting their potential in medicinal chemistry (Moon et al., 2010).
Materials Chemistry Applications
A variety of 1H-pyrrole-2,5-dione derivatives, including those with pyrrolo[3,2-b]pyrrole-1,4-dione structures, have been synthesized for applications in materials science. These compounds exhibit unique properties like forming thin films, exhibiting photoluminescence, and serving as components in organic photovoltaic cells and organic thin film transistors (Gendron et al., 2014), (Beyerlein & Tieke, 2000), (Zhang & Tieke, 2008), (Song et al., 2013).
Glycolic Acid Oxidase Inhibition
4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been studied as inhibitors of glycolic acid oxidase (GAO), with compounds having large lipophilic substituents showing potent, competitive inhibition. This research provides insights into the potential therapeutic applications of these compounds (Rooney et al., 1983).
Optoelectronic Properties
Pyrrolo[3,4-c]pyrrole-1,3-dione based polymers, similar to the 1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione, have been used in constructing copolymers that exhibit high LUMO levels and promising p-channel charge transport performance in organic thin film transistors (Guo et al., 2014).
Dye and Pigment Applications
Soluble derivatives of 1H-pyrrole-2,5-dione, including compounds with polar substituents, have been synthesized for use in dyes and pigments. These compounds exhibit solvatochromism, fluorescence in solid-state, and a range of visible to near-infrared emission, highlighting their potential in various optical applications (Lun̆ák et al., 2011).
Synthesis and Chemical Reactions
Efficient synthesis methods for creating 1H-pyrrole-2,5-dione derivatives have been developed, demonstrating their versatility in chemical reactions. These synthesis methods contribute to the exploration of new compounds with potential applications in various fields (Patel & Dholakiya, 2013), (Klappa et al., 2002).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their activity and function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,4,5-trifluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NO2/c11-6-3-5(4-7(12)10(6)13)14-8(15)1-2-9(14)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOCESHVSZLHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



